molecular formula C9H10F2O B3039851 2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol CAS No. 1365808-64-5

2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol

Cat. No. B3039851
CAS RN: 1365808-64-5
M. Wt: 172.17 g/mol
InChI Key: ZGGDLMNHVCFOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for DFME is 1S/C9H10F2O/c1-7-2-4-8(5-3-7)9(10,11)6-12/h2-5,12H,6H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

Antifungal Activities

Research has demonstrated that compounds with a difluoro(heteroaryl)methyl moiety, related to 2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol, exhibit significant antifungal activities. These compounds, synthesized from 1-aryl-2,2-difluoro-2-(heteroaryl)ethanones, show promising in vitro effects against yeasts and filamentous fungi, comparable to existing antifungal drugs (Eto, Kaneko, & Sakamoto, 2000).

Fluorination with Substituted (Difluoroiodo)arenes

Another study explored the fluorination reactions involving substituted (difluoroiodo)arenes, leading to various difluoro compounds including those related to 2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol. These reactions are significant for synthesizing difluoro alkane compounds (Gregorčič & Zupan, 1977).

Synthesis of Multicyclic Polyethers

Research in polymer chemistry has utilized isomeric difluorobenzonitriles, related to 2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol, for the synthesis of multicyclic poly(benzonitrile ether)s. These polymers show potential in various applications due to their unique structural properties (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Radical Reactions for Synthesis of Difluoro-GABA

A study conducted radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, relevant to 2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol. This methodology was key in synthesizing 3,3-difluoro-GABA, an important compound in neurochemistry (Kondratov et al., 2015).

properties

IUPAC Name

2,2-difluoro-2-(2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-7-4-2-3-5-8(7)9(10,11)6-12/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGDLMNHVCFOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol
Reactant of Route 3
2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol
Reactant of Route 4
2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2,2-Difluoro-2-(2-methylphenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.